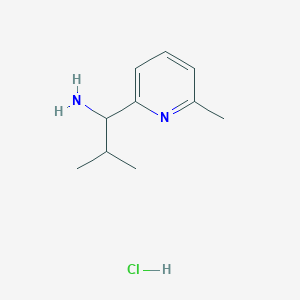
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to a dimethyl-substituted oxopropanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid typically involves the nitration of a suitable precursor, followed by subsequent reactions to introduce the dimethyl and oxopropanoic acid groups. One common method involves the nitration of 2,2-dimethyl-3-phenylpropanoic acid, followed by oxidation and other functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 2,2-dimethyl-3-(3-aminophenyl)-3-oxopropanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanoic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-phenyl-3-oxopropanoic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
3-(3-Nitrophenyl)-3-oxopropanoic acid: Lacks the dimethyl substitution, affecting its steric and electronic properties.
Uniqueness
2,2-Dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .
特性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
2,2-dimethyl-3-(3-nitrophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-4-3-5-8(6-7)12(16)17/h3-6H,1-2H3,(H,14,15) |
InChIキー |
UFJIJESVHRJYRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


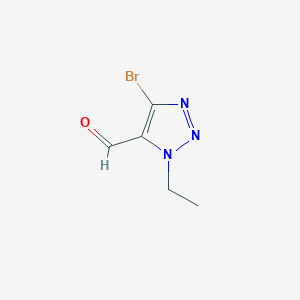
![4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B13206211.png)
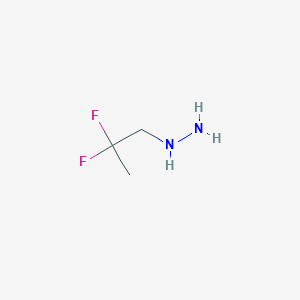

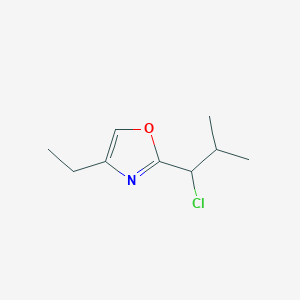
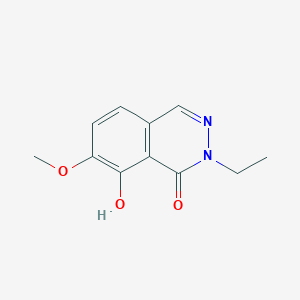
![4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13206241.png)

![1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)
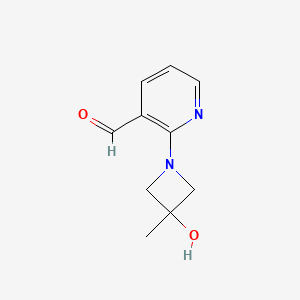


![1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13206268.png)
